- Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant, Organic Letters, 2017, 19(21), 5772-5775

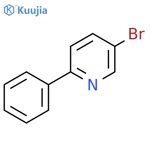

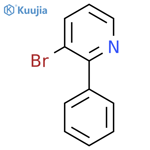

Cas no 88345-89-5 (3-Bromo-4-phenylpyridine)

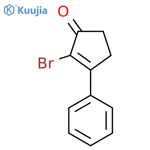

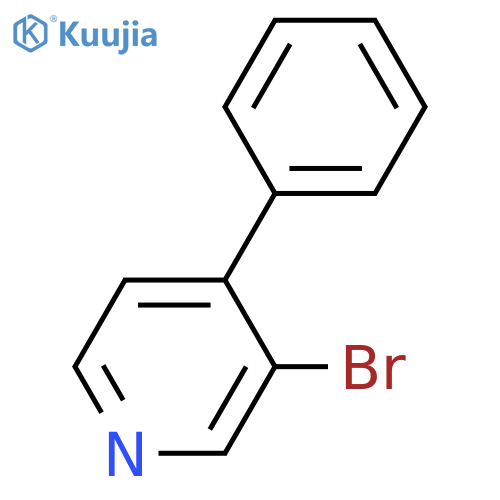

3-Bromo-4-phenylpyridine structure

Produktname:3-Bromo-4-phenylpyridine

3-Bromo-4-phenylpyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Pyridine,3-bromo-4-phenyl-

- 3-BROMO-4-PHENYLPYRIDINE

- 3-bromanyl-4-phenyl-pyridine

- 4-Phenyl-3-bromopyridine

- Pyridine,3-bromo-4-phenyl

- 3-Bromo-4-phenylpyridine (ACI)

- AKOS023671717

- J-511946

- SY036468

- DB-015235

- SCHEMBL1203821

- DTXSID70376582

- BL000497

- 88345-89-5

- MFCD04114247

- CS-0156411

- LVNPADQPUYHCOR-UHFFFAOYSA-N

- AS-45740

- 3-Bromo-4-phenylpyridine

-

- MDL: MFCD04114247

- Inchi: 1S/C11H8BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H

- InChI-Schlüssel: LVNPADQPUYHCOR-UHFFFAOYSA-N

- Lächelt: BrC1C(C2C=CC=CC=2)=CC=NC=1

Berechnete Eigenschaften

- Genaue Masse: 232.98400

- Monoisotopenmasse: 232.984

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 1

- Komplexität: 154

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 3.2

- Topologische Polaroberfläche: 12.9A^2

Experimentelle Eigenschaften

- Dichte: 1.426

- Schmelzpunkt: 49-50

- Siedepunkt: 293 ºC

- Flammpunkt: 131 ºC

- Brechungsindex: 1.606

- PSA: 12.89000

- LogP: 3.51110

3-Bromo-4-phenylpyridine Sicherheitsinformationen

- Gefahrenhinweis: Irritant

-

Identifizierung gefährlicher Stoffe:

3-Bromo-4-phenylpyridine Zolldaten

- HS-CODE:2933399090

- Zolldaten:

China Zollkodex:

2933399090Übersicht:

299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

3-Bromo-4-phenylpyridine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49755-250mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 250mg |

¥548.0 | 2022-04-28 | |

| eNovation Chemicals LLC | Y1200639-10g |

3-Bromo-4-phenylpyridine |

88345-89-5 | 95% | 10g |

$1275 | 2024-07-23 | |

| Apollo Scientific | OR9978-250mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 250mg |

£25.00 | 2025-02-21 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PE595-50mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 50mg |

205.0CNY | 2021-07-14 | |

| Alichem | A023023232-1g |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 1g |

$1696.80 | 2023-08-31 | |

| TRC | B750993-10mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Chemenu | CM120980-1g |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 1g |

$202 | 2023-02-17 | |

| Alichem | A023023232-500mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 500mg |

$1019.20 | 2023-08-31 | |

| Matrix Scientific | 187928-10g |

3-Bromo-4-phenylpyridine |

88345-89-5 | 10g |

$1296.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49755-100mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 100mg |

¥366.0 | 2022-04-28 |

3-Bromo-4-phenylpyridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid , Selectfluor Solvents: 1,2-Dichloroethane , Water ; 1 min, rt

1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C

1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid , Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane , Water ; 40 h, rt

Referenz

- Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathway, Chemical Communications (Cambridge, 2012, 48(96), 11769-11771

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

2.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

2.2 Reagents: Water ; rt

2.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

2.4 Reagents: Water ; 70 °C

3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

2.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

2.2 Reagents: Water ; rt

2.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

2.4 Reagents: Water ; 70 °C

3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

Referenz

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

1.2 Reagents: Water ; rt

1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

1.4 Reagents: Water ; 70 °C

2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

1.2 Reagents: Water ; rt

1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

1.4 Reagents: Water ; 70 °C

2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

Referenz

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

Referenz

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C

Referenz

Syntheses of Benzofuranoquinolines and Analogues via Photoinduced Acceptorless Dehydrogenative Annulation of o-Phenylfuranylpyridines

,

Organic Letters,

2019,

21(22),

9183-9187

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt

2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

3.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

3.2 Reagents: Water ; rt

3.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

3.4 Reagents: Water ; 70 °C

4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

3.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

3.2 Reagents: Water ; rt

3.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

3.4 Reagents: Water ; 70 °C

4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

Referenz

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C

1.3 Reagents: Water ; -78 °C

2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt

3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

4.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

4.2 Reagents: Water ; rt

4.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

4.4 Reagents: Water ; 70 °C

5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C

1.3 Reagents: Water ; -78 °C

2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt

3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

4.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

4.2 Reagents: Water ; rt

4.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

4.4 Reagents: Water ; 70 °C

5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

Referenz

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

3-Bromo-4-phenylpyridine Raw materials

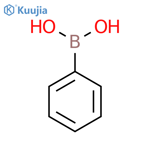

- Phenylboronic acid

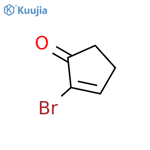

- 2-Bromocyclopent-2-enone

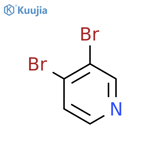

- 3,4-Dibromopyridine

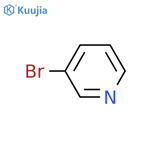

- 3-Bromopyridine

- 2-Bromo-3-phenyl-2-cyclopenten-1-one

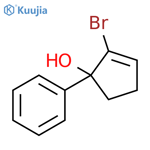

- 2-Bromo-1-phenyl-2-cyclopenten-1-ol

3-Bromo-4-phenylpyridine Preparation Products

3-Bromo-4-phenylpyridine Verwandte Literatur

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

88345-89-5 (3-Bromo-4-phenylpyridine) Verwandte Produkte

- 899740-51-3(2-{6-(2,5-dimethoxyphenyl)pyridazin-3-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide)

- 2228371-48-8(tert-butyl N-{1-1-(aminomethyl)-4,4-difluorocyclohexylcyclohexyl}carbamate)

- 2715119-90-5(potassium trifluoro({6-fluorospiro3.3heptan-2-yl}methyl)boranuide)

- 1354949-83-9(2-amino-3-fluoro-6-methoxybenzoic acid)

- 1806959-60-3(Methyl 2-(aminomethyl)-5-cyano-3-(difluoromethyl)pyridine-4-acetate)

- 1160264-93-6(3-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride)

- 1099929-70-0(8-Cyclopropylamino-5-nitroquinoline)

- 276672-90-3(2-(4,5-dimethoxy-2-nitrophenyl)acetaldehyde)

- 1012643-31-0(2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl 2-(2-phenylethenesulfonamido)acetate)

- 1105213-01-1(2-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(2-methoxyphenyl)methyl]acetamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:88345-89-5)3-Bromo-4-phenylpyridine

Reinheit:99%

Menge:5g

Preis ($):345.0